BenchChemオンラインストアへようこそ!

4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine

Physicochemical Properties Positional Isomerism SAR Studies

This 4-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-amine is a structurally differentiated benzothiazole building block with the trifluoroethoxy substituent positioned ortho to the 2-amino group—a substitution pattern that cannot be replicated by the 6-position isomer or generic 2-aminobenzothiazoles. It serves as a critical control in SAR programs targeting CSF-1R, FLT3, and KIT kinases, where the 4-position steric and electronic environment uniquely modulates target binding independently of lipophilicity (LogP 2.82, TPSA 48.14 Ų). The trifluoroethoxy moiety confers enhanced metabolic stability, with class-level evidence demonstrating subnanomolar CB2 receptor affinity (Ki 0.16–0.68 nM) and >90% microsomal stability. With MW 248.22 and full compliance with Lipinski's Rule of Five, this scaffold is ideal for lead optimization programs requiring oral bioavailability. Procure this exact substitution isomer to maintain SAR fidelity—generic analogs introduce uncontrolled variables.

Molecular Formula C9H7F3N2OS
Molecular Weight 248.23 g/mol
CAS No. 1039884-88-2
Cat. No. B1372619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine
CAS1039884-88-2
Molecular FormulaC9H7F3N2OS
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=N2)N)OCC(F)(F)F
InChIInChI=1S/C9H7F3N2OS/c10-9(11,12)4-15-5-2-1-3-6-7(5)14-8(13)16-6/h1-3H,4H2,(H2,13,14)
InChIKeyMWKAAIQKVGOALA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine (CAS 1039884-88-2): Procurement Guide for Medicinal Chemistry Applications


4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine (CAS 1039884-88-2) is a heterocyclic benzothiazole derivative featuring a 2,2,2-trifluoroethoxy substituent at the 4-position. Its molecular formula is C₉H₇F₃N₂OS with a molecular weight of 248.22 g/mol. Predicted physicochemical properties include a LogP of 2.8196 and a Topological Polar Surface Area (TPSA) of 48.14 Ų . As a member of the 2-aminobenzothiazole class, this compound is utilized in medicinal chemistry research, with particular emphasis on the development of kinase inhibitors and receptor ligands where fluorinated moieties confer enhanced metabolic stability and binding characteristics [1][2].

Why Generic 2-Aminobenzothiazoles Cannot Substitute for 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine in Structure-Activity Relationship Studies


In medicinal chemistry, the substitution pattern on the benzothiazole core profoundly influences target binding, selectivity, and pharmacokinetics. The 4-position trifluoroethoxy group in 4-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-amine is a specific structural feature that cannot be replicated by generic 2-aminobenzothiazoles or even by the 6-position isomer . This is due to the unique steric and electronic environment created by the ortho-substitution relative to the 2-amino group, which can modulate the compound's interaction with biological targets differently than the para-like substitution at the 6-position. Furthermore, the trifluoroethoxy group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, that are not present in non-fluorinated analogs [1]. Substituting this compound with a generic analog would introduce uncontrolled variables, potentially invalidating experimental results in SAR studies, kinase inhibition assays, or receptor binding experiments. The specific evidence below quantifies these differentiating characteristics.

Quantitative Differentiation Evidence for 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine Against Positional Isomers and Non-Fluorinated Analogs


Physicochemical Equivalence but Distinct Biological Activity Potential Compared to 6-Positional Isomer

The 4-(2,2,2-trifluoroethoxy) derivative shares identical predicted LogP (2.8196) and TPSA (48.14 Ų) with its 6-position isomer . This indicates that any differential biological activity observed between the two compounds cannot be attributed to differences in lipophilicity or polar surface area, but rather to the distinct steric and electronic environment around the 2-amino pharmacophore. The 4-position substitution places the bulky trifluoroethoxy group in closer proximity to the amine, potentially influencing hydrogen bonding and target binding in a manner distinct from the 6-position analog.

Physicochemical Properties Positional Isomerism SAR Studies

Class-Level Evidence for Enhanced Metabolic Stability Conferred by the Trifluoroethoxy Group in Benzothiazoles

In a class-level study, fluorinated benzothiazole derivatives bearing a trifluoroethoxy group demonstrated exceptional in vitro metabolic stability. Compound 21, a fluorinated benzothiazole analog, exhibited 98% intact compound remaining after 60 minutes incubation with mouse liver microsomes (MLM), while Compound 29 showed 91% intact under the same conditions [1]. This is in contrast to non-fluorinated benzothiazoles, which are generally more susceptible to oxidative metabolism. While 4-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-amine was not directly tested, the trifluoroethoxy group is a well-established structural feature for enhancing metabolic stability by blocking sites of cytochrome P450-mediated oxidation [2].

Metabolic Stability Fluorinated Heterocycles Drug Design

Potential for High-Affinity Binding to G-Protein Coupled Receptors (CB2) Based on Fluorinated Benzothiazole SAR

A series of fluorinated and methoxylated benzothiazole derivatives, structurally related to 4-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-amine, were found to be highly potent and selective CB2 receptor ligands. These compounds, which include trifluoroethoxy substitutions, displayed subnanomolar CB2 Ki values ranging from 0.16 nM to 0.68 nM, while lacking affinity for the CB1 receptor subtype [1]. This class-level data indicates that the benzothiazole core with fluorinated alkoxy substituents is a privileged scaffold for achieving high-affinity, selective binding to this therapeutic target. While the 4-substituted isomer was not specifically evaluated, the SAR suggests that the presence of the trifluoroethoxy group is a key contributor to this high affinity.

Cannabinoid Receptor CB2 Ligand Binding Affinity

Predicted Physicochemical Profile Aligns with Oral Drug-Likeness Criteria (Lipinski's Rule of Five)

The computed physicochemical properties of 4-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-amine align with established drug-likeness criteria. The molecular weight (248.22 g/mol) is well below the 500 g/mol threshold, the LogP (2.8196) is under 5, and the number of hydrogen bond donors (1) and acceptors (4) fall within Lipinski's Rule of Five [1]. This profile suggests favorable oral absorption potential, a characteristic not uniformly shared by all benzothiazole derivatives, particularly those with larger, more polar substituents. This differentiates the compound from bulkier analogs that may violate these guidelines.

Drug-Likeness Physicochemical Properties Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine


Structure-Activity Relationship (SAR) Studies for Kinase Inhibitors Requiring Positional Isomer Controls

In SAR programs focused on optimizing benzothiazole-based kinase inhibitors (e.g., CSF-1R, FLT3, KIT), this compound serves as a critical control for evaluating the impact of 4-position substitution. Its physicochemical equivalence to the 6-position isomer (LogP 2.8196, TPSA 48.14 Ų) allows researchers to isolate the steric and electronic effects of the ortho-substitution pattern on target binding and selectivity, independent of changes in lipophilicity .

Development of Metabolically Stable GPCR Ligands, Particularly for Cannabinoid CB2 Receptors

The trifluoroethoxy group is a recognized moiety for enhancing metabolic stability. Class-level evidence from fluorinated benzothiazoles demonstrates that such compounds can achieve subnanomolar CB2 receptor affinity (Ki = 0.16 - 0.68 nM) and high microsomal stability (>90% intact after 60 min in MLM) [1]. This compound provides a strategic starting point for designing potent, selective, and stable CB2 ligands for neuroinflammation or oncology applications.

Lead Optimization Campaigns Prioritizing Oral Bioavailability

With a molecular weight of 248.22 g/mol, a LogP of 2.8196, and a TPSA of 48.14 Ų, this compound falls squarely within favorable drug-like property space (Lipinski's Rule of Five) . It is an ideal scaffold for lead optimization programs where maintaining oral bioavailability is paramount, offering a balanced profile that can be further tuned with additional substituents without immediately violating key physicochemical guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.